2-(1H-Indol-3-yl)-benzothiazole

Description

Contextualization within Indole (B1671886) and Benzothiazole (B30560) Chemistry Research

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological functions, including antiviral, antibacterial, anti-inflammatory, and antidepressant activities. nih.gov Naturally occurring indole compounds include the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. nih.gov The indole moiety's significance extends to its role as a precursor for important alkaloids like vincristine (B1662923) and reserpine. nih.gov

Similarly, the benzothiazole scaffold, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a versatile heterocyclic system with its own impressive range of pharmacological properties. tandfonline.comtandfonline.com Benzothiazole derivatives have been investigated for their anti-inflammatory, antitubercular, antifungal, and antidiabetic properties. nih.gov The fusion of these two pharmacologically significant moieties into a single molecule, 2-(1H-Indol-3-yl)-benzothiazole, represents a strategic approach in drug design. This hybridization aims to create new chemical entities with potentially enhanced or novel biological activities, leveraging the distinct properties of both the indole and benzothiazole rings. mdpi.com The C-3 position of the indole ring is a common site for substitution in the design of new bioactive agents. nih.gov

Overview of the Chemical Class in Advanced Chemical Biology and Medicinal Chemistry

The chemical class of indole-benzothiazole derivatives has emerged as a prominent area of research in medicinal chemistry and chemical biology, demonstrating a broad spectrum of pharmacological activities. jchemrev.comjchemrev.com These compounds are actively being investigated for their potential as anticancer, antimicrobial, anticonvulsant, antiviral, and anti-inflammatory agents. jchemrev.comijpsr.com The planar nature of the benzothiazole ring system and its ability to interact with various biological receptors make it an attractive scaffold for drug development. jchemrev.com

Research has shown that derivatives of this compound can exhibit potent and selective biological effects. For instance, certain derivatives have demonstrated significant anticancer activity against various cancer cell lines. oaji.netmdpi.comnih.gov The mechanism of action often involves the induction of apoptosis in cancer cells. Furthermore, the structural framework of indole-benzothiazoles has been explored for its potential in targeting neurodegenerative diseases by inhibiting the aggregation of proteins like tau and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.govnih.gov The antimicrobial properties of this class of compounds are also noteworthy, with studies reporting activity against various bacterial and fungal strains. mdpi.comresearchgate.net

Table 1: Reported Biological Activities of this compound and its Derivatives

| Biological Activity | Research Focus | Key Findings |

|---|---|---|

| Anticancer | Evaluation against various human cancer cell lines. | Certain derivatives show potent cytotoxicity and induce apoptosis. oaji.netmdpi.comnih.govekb.eg |

| Antimicrobial | Testing against bacterial and fungal strains. | Some compounds exhibit significant antibacterial and antifungal properties. mdpi.comresearchgate.net |

| Neuroprotective | Inhibition of protein aggregation in neurodegenerative disease models. | Derivatives show potential in preventing the formation of tau and α-synuclein fibrils. nih.govnih.gov |

| Antioxidant | Evaluation of cytoprotective and radical scavenging effects. | Some indole-benzothiazole hybrids act as effective antioxidants. nih.gov |

| Anti-inflammatory | Inhibition of inflammatory pathways. | Benzothiazole derivatives, in general, are known for their anti-inflammatory potential. pharmacyjournal.in |

Historical Development of Research Focus Areas and Compound Discovery

The exploration of indole and benzothiazole derivatives has a long history in medicinal chemistry. google.com However, the specific focus on hybrid molecules like this compound is a more recent development, driven by the strategy of molecular hybridization to discover novel drug candidates. mdpi.com Early research into benzothiazoles was spurred by the discovery of the pharmacological profile of compounds like Riluzole. tandfonline.com

The synthesis of this compound and its substituted analogs has been a key area of investigation, with various synthetic methodologies being developed to access these structures efficiently. researchgate.net A notable patent filed in 1997 described novel indole and benzothiazole derivatives as selective agonists for human alpha 2 adrenergic receptors, indicating their potential for applications in analgesia, sedation, and for lowering intraocular pressure. wipo.int

Over time, the research focus has expanded significantly. Initially centered on fundamental synthesis and characterization, the research has progressively shifted towards exploring a wider range of biological activities. This evolution is evident in the increasing number of publications detailing the anticancer, antimicrobial, and neuroprotective properties of this class of compounds in the 21st century. oaji.netnih.govmdpi.com Recent studies, for example, have rationally designed indole-benzothiazole hybrids to tackle the complex issue of protein aggregation in neurodegenerative diseases, showcasing the sophisticated and targeted approach of current research in this area. nih.govnih.gov

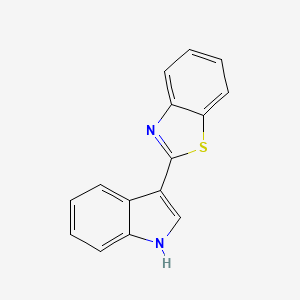

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2S/c1-2-6-12-10(5-1)11(9-16-12)15-17-13-7-3-4-8-14(13)18-15/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIFIGWPOWNVJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462713 | |

| Record name | (2E)-2-(3H-Indol-3-ylidene)-2,3-dihydro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31224-76-7 | |

| Record name | 2-(1H-Indol-3-yl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31224-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-2-(3H-Indol-3-ylidene)-2,3-dihydro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Classical and Conventional Synthetic Routes to the Core Scaffold

Traditional methods for constructing the 2-(1H-indol-3-yl)-benzothiazole core often rely on established condensation and multi-step reactions.

A primary and straightforward method for synthesizing this compound is the direct cyclocondensation of indole-3-carboxaldehyde (B46971) with 2-aminobenzene-1-thiol. This reaction is typically carried out under reflux conditions in a solvent mixture, such as aqueous HCl and ethanol (B145695). researchgate.net An alternative approach involves the cyclocondensation of 1-(tert-butoxycarbonyl)-1H-indole-3-carbaldehyde with 2-aminobenzene-1-thiol in a mixture of methanol (B129727) and benzene (B151609) at room temperature, followed by the removal of the tert-butoxycarbonyl protecting group. researchgate.net Other variations include the use of hydrogen peroxide and HCl as a catalyst in ethanol at room temperature, which offers a quick and easy isolation of the product with excellent yields. youtube.com

Modern and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and sustainable synthetic methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govtandfonline.combau.edu.trresearchgate.net This technique has been successfully applied to the synthesis of various benzothiazole (B30560) derivatives. nih.govtandfonline.combau.edu.trresearchgate.net For instance, the synthesis of 3-(benzo[d]thiazol-2-yl)-2-((substituted aryl) thiazolidin-4-one derivatives has been achieved through a microwave-assisted, one-pot reaction of 2-aminobenzothiazole, substituted aromatic aldehydes, and thioglycolic acid, resulting in significantly reduced reaction times. nanobioletters.com

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel, minimizing waste and simplifying purification processes. nih.govresearchgate.netresearchgate.netjocpr.com A one-pot, three-component synthesis of 2-(1H-benzo[d]thiazol-2-yl)-N-arylbenzamides has been developed using diethyl phthalate, anilines, and 2-amino-benzenethiol in a glycerol (B35011) medium, highlighting a green chemistry approach. epa.gov Another example involves the synthesis of 3-(2,4-diarylthiazol-5-yl)-1H-indoles through a one-pot reaction of arylglyoxal, indole (B1671886), and aryl thioamides in acetic acid under sealed heating conditions. researchgate.net

Derivatization Strategies and Functionalization of the Indole and Benzothiazole Moieties

The functionalization of the this compound scaffold is crucial for modulating its biological and physicochemical properties. Both the indole and benzothiazole rings offer sites for derivatization.

The nitrogen atom of the indole ring can be functionalized through various reactions. For instance, N-alkylation can be achieved by treating the parent compound with sodium hydride and an alkyl halide, such as methyl iodide, to yield the N-methylated derivative. nih.gov Acylation of the indole nitrogen has also been reported, for example, by reaction with benzoyl chloride to produce the N-benzoyl derivative. nih.gov

The benzothiazole moiety can also be modified. For example, the synthesis of 4,6-disubstituted-2-(1H-indol-3-yl)benzothiazoles has been accomplished through a multi-step process starting from methyl indole-3-carboxylate (B1236618) and substituted anilines. researchgate.netresearchgate.net Furthermore, the synthesis of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides demonstrates the introduction of a thio-acetamide linker at the 2-position of the indole ring, leading to novel derivatives with potential biological activities. nih.gov

Data Tables

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 3-(benzo[d]thiazol-2-yl)-2-((substituted aryl) thiazolidin-4-one derivatives)

| Method | Reaction Time | Power/Temperature | Reference |

|---|---|---|---|

| Conventional | 8-10 hours | Reflux | nanobioletters.com |

| Microwave-Assisted | 5 minutes | 210 Watts | nanobioletters.com |

Table 2: Examples of One-Pot Multicomponent Reactions for Indole-Benzothiazole Analogs

| Reactants | Product | Conditions | Reference |

|---|---|---|---|

| Diethyl phthalate, Anilines, 2-Amino-benzenethiol | 2-(1H-Benzo[d]thiazol-2-yl)-N-arylbenzamides | Glycerol medium | epa.gov |

| Arylglyoxal, Indole, Aryl thioamides | 3-(2,4-Diarylthiazol-5-yl)-1H-indoles | Acetic acid, sealed heating | researchgate.net |

Substitution Patterns and Their Synthetic Feasibility

The synthesis of substituted 2-(1H-indol-3-yl)-benzothiazoles can be achieved through several routes, often involving the condensation of substituted 2-aminothiophenols with indole derivatives. The nature and position of substituents on the starting materials significantly influence the reaction's feasibility and yield.

A common method for creating 2-substituted benzothiazoles is the reaction of 2-aminothiophenol (B119425) with various aldehydes, ketones, esters, or acid chlorides. mdpi.com For instance, a four-step synthesis for 4,6-disubstituted-2-(1H-indol-3-yl)benzothiazoles has been described, utilizing N-phenyl-1H-indole-3-carbothioamides as key intermediates. researchgate.net This method highlights the feasibility of introducing substituents onto the benzothiazole ring. The reaction conditions, such as the use of catalysts and solvents, can be optimized to improve yields. For example, a one-pot synthesis of substituted 2-phenylbenzo[d]thiazoles from substituted benzaldehydes and 2-aminothiol can be achieved using Phenyltrimethylammonium tribromide as a catalyst in dichloromethane (B109758) at room temperature. iajpr.com

The substitution on the aromatic ring of the aldehyde can affect the reaction time and yield. iajpr.com Aldehydes with strongly electron-withdrawing groups, such as p-nitrobenzaldehyde, may require longer reaction times to achieve a good yield. iajpr.com Conversely, both electron-donating and electron-withdrawing groups are generally well-tolerated in many synthetic protocols, leading to high yields of the desired products. mdpi.com

The feasibility of substitution also extends to the indole nucleus. For example, multistep continuous flow synthesis has been employed to produce 2-(1H-indol-3-yl)thiazole derivatives, demonstrating a rapid and efficient route to highly functionalized compounds. nih.gov This approach allows for the sequential modification of the molecule, providing access to complex, drug-like structures in short reaction times and high yields over several steps without the need for isolating intermediates. nih.gov

Below is a table summarizing various synthetic approaches to substituted benzothiazoles, which can be adapted for the synthesis of this compound derivatives.

| Starting Materials | Reagents and Conditions | Type of Substitution | Reference |

| 2-Aminothiophenol and Aldehydes | Phenyltrimethylammonium tribromide, CH2Cl2, room temperature | Substitution on the phenyl ring of the benzothiazole | iajpr.com |

| Substituted 2-Aminothiophenols and Indole-3-carboxaldehydes | Various condensation methods | Substitution on both indole and benzothiazole rings | ijper.org |

| N-Phenyl-1H-indole-3-carbothioamides | Four-step synthesis | 4,6-disubstitution on the benzothiazole ring | researchgate.net |

| 2-Aminothiophenol and Ketones | Reflux in excess ketone | 2,2-disubstitution on the benzothiazole ring | mdpi.com |

| N-substituted arylamines and elemental sulfur | Metal-free synthesis | C-2 substitution on the benzothiazole ring | nih.gov |

Hybrid Compound Design and Synthesis (e.g., Indole-Benzothiazole-Triazole Hybrids)

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has led to the design and synthesis of novel indole-benzothiazole hybrid compounds. A notable example is the creation of indole-benzothiazole-1,2,3-triazole hybrids. bohrium.comresearchgate.net

The synthesis of these hybrids often utilizes "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netnih.gov This reaction provides a highly efficient and regioselective method for linking different molecular fragments. For instance, a series of novel indole-benzothiazole-1,2,3-triazole hybrids were synthesized by reacting an azide-functionalized indole-benzothiazole precursor with various terminal alkynes. bohrium.com The structures of these synthesized hybrids are typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy. bohrium.com

Another approach involves the synthesis of benzothiazole-piperazine-1,2,3-triazole hybrids. nih.govnih.gov In this strategy, a benzothiazole-piperazine core is functionalized with an azide (B81097) group, which then undergoes a cycloaddition reaction with different alkynes to generate a library of hybrid molecules. nih.govnih.gov These syntheses can be performed with or without a copper(I) catalyst, allowing for the formation of regioselective 1,4-disubstituted or 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov

The design of these hybrid compounds is often guided by the known biological activities of the individual heterocyclic components. For example, indole, benzothiazole, and 1,2,3-triazole moieties are all known to possess a wide range of pharmacological properties. researchgate.netnih.gov By combining these fragments, researchers aim to create new chemical entities with enhanced or novel biological activities.

A general synthetic scheme for producing indole/1,2,4-triazole (B32235) hybrids starts with 1H-indole-3-carbaldehyde, which is oxidized to its corresponding acid. mdpi.com The acid is then esterified and reacted with hydrazine (B178648) monohydrate to form 1H-indole-3-carbohydrazide. mdpi.com This carbohydrazide (B1668358) can then be used as a key intermediate to construct the 1,2,4-triazole ring with various substituents. mdpi.com

The following table outlines the key steps in the synthesis of some indole-benzothiazole hybrid compounds.

| Hybrid Type | Key Synthetic Steps | Key Intermediates | Reference |

| Indole-Benzothiazole-1,2,3-Triazole | Azide-alkyne cycloaddition (Click Chemistry) | Azide-functionalized indole-benzothiazole, terminal alkynes | bohrium.comresearchgate.net |

| Benzothiazole-Piperazine-1,2,3-Triazole | 1,3-dipolar cycloaddition of an azide with alkynes | Benzothiazole-piperazine azide, functionalized alkynes | nih.govnih.gov |

| Indole/1,2,4-Triazole | Vielsmeier-Haack reaction, oxidation, esterification, hydrazinolysis, cyclization | 1H-indole-3-carbaldehyde, 1H-indole-3-carbohydrazide | mdpi.com |

Mechanistic Investigations of Molecular and Cellular Interactions

Enzyme Inhibition Studies

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancer cells, making it a significant target for anticancer drug development. nih.govreactionbiology.com Benzothiazole (B30560) derivatives have been identified as competitive inhibitors of ATP at the catalytic domain of EGFR-TK. nih.gov

New derivatives of benzothiazole and pyrimido[2,1-b]benzothiazole have been designed and evaluated as inhibitors of EGFR tyrosine kinase (EGFR-TK). nih.govnih.gov In one study, a specific benzothiazole compound demonstrated a high inhibitory activity against EGFR-TK, with a percentage enzyme inhibition value of 70.58%. nih.gov However, the addition of an extra phenyl group to enhance hydrophobic interactions resulted in a decrease in inhibitory activity. nih.gov Further research into benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives has also identified potent EGFR inhibitors. rsc.org The most effective compounds in this series, 8a, 8b, and 8c, showed IC50 values of 0.69, 1.16, and 4.82 μM, respectively, with high percentages of inhibition against EGFR. rsc.org Molecular docking studies have supported these findings, indicating a strong binding affinity of these compounds within the active site of EGFR. rsc.org

Table 1: EGFR Inhibition by Benzothiazole Derivatives

| Compound | Type | IC50 (µM) | % Inhibition | Reference |

|---|---|---|---|---|

| 1 | Benzothiazole derivative | - | 70.58% | nih.gov |

| 8a | Benzothiazole-1,2,3-triazole hybrid | 0.69 | 98.5% | rsc.org |

| 8b | Benzothiazole-1,2,3-triazole hybrid | 1.16 | 96.8% | rsc.org |

| 8c | Benzothiazole-1,2,3-triazole hybrid | 4.82 | 92.3% | rsc.org |

| Erlotinib (standard) | - | 1.3 | 98.2% | rsc.org |

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation by catalyzing the synthesis of prostaglandins. nih.govnih.gov The inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1. nih.govmdpi.com The indole (B1671886) moiety is recognized as an important pharmacophore for creating selective COX-2 inhibitors. nih.gov Research has focused on designing compounds that selectively target COX-2. For instance, dihydropyrazole derivatives containing a benzo oxygen heterocycle and sulfonamide moieties have shown potent and selective COX-2 inhibition. mdpi.com One such compound, 4b, exhibited a COX-2 IC50 value of 0.35 ± 0.02 μM, which was more potent than the positive control drug, Celecoxib (IC50 = 0.41 ± 0.03 μM). mdpi.com

Table 2: COX-2 Inhibition by Dihydropyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 4b | 48.07 ± 3.15 | 0.35 ± 0.02 | 137.3 | mdpi.com |

| Celecoxib | 59.78 ± 4.23 | 0.41 ± 0.03 | 145.8 | mdpi.com |

Hyaluronidase (B3051955) Inhibition

Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. mdpi.com The inhibition of hyaluronidase is a target for therapies related to various diseases and for cosmetic applications in skin care. mdpi.comnih.gov Studies on indole derivatives have identified several potent hyaluronidase inhibitors. researchgate.netnih.gov For example, 2-(4-hydroxyphenyl)-3-phenylindole (12) showed an IC50 value of 107 µM. researchgate.net Other indole derivatives demonstrated good inhibition of over 50%, with IC50 values ranging from 25-41 µM. nih.gov The most active inhibitor identified in one study was Vcpal (6-palmitoyl-l-ascorbic acid), with an IC50 of 8.36 µM. nih.gov Structural analysis revealed that substitutions at the para-position of a benzamide (B126) group and the introduction of a p-fluoro benzyl (B1604629) ring on the indole nitrogen positively influenced the inhibitory activity. nih.gov

(p)ppGpp Synthetase Inhibition

The bacterial alarmone guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) is a key regulator of adaptive responses to stress, including the formation of persister cells that are tolerant to antibiotics. nih.gov The enzymes responsible for synthesizing (p)ppGpp, such as RelA/SpoT homolog (RSH) proteins, are therefore attractive targets for developing new antibacterial agents. nih.gov Substituted indoles have been shown to bind to RelSeq (p)ppGpp synthetase/hydrolase and represent a promising scaffold for developing inhibitors of these enzymes. nih.gov Research on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives has led to the identification of compounds with significant antibacterial activity. nih.gov For instance, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) displayed a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Molecular docking studies suggest that these compounds can bind to the long RSH proteins. nih.gov

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov A series of (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles were synthesized and evaluated as AChE inhibitors. nih.gov The most potent compound in this series demonstrated an IC50 value of 64 µM. nih.gov Kinetic studies indicated a competitive inhibition pattern for these derivatives. nih.gov Furthermore, molecular docking models suggested that these compounds bind to the periphery of the AChE active site. nih.gov

Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition

Soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) are two enzymes involved in regulating inflammation and pain. nih.govnih.gov sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs), while FAAH hydrolyzes analgesic endocannabinoids like anandamide. nih.govnih.gov The simultaneous inhibition of both sEH and FAAH is a promising therapeutic approach for managing chronic pain. nih.govuni.lu

Structure-activity relationship studies on benzothiazole analogs have led to the discovery of high-affinity dual inhibitors. For example, one benzothiazole analog (compound 3) showed IC50 values of 9.6 nM for sEH and 7 nM for FAAH. calstate.edu Further optimization led to the identification of even more potent dual inhibitors, such as compound 6o, with IC50 values of 2.5 nM for sEH and 9.8 nM for FAAH. calstate.edu Docking experiments have confirmed that these dual inhibitors bind within the catalytic sites of both enzymes. calstate.edu

Table 3: Dual sEH and FAAH Inhibition by Benzothiazole Analogs

| Compound | sEH IC50 (nM) | FAAH IC50 (nM) | Reference |

|---|---|---|---|

| 3 | 9.6 | 7 | calstate.edu |

| 6o | 2.5 | 9.8 | calstate.edu |

Receptor Modulation and Ligand Binding

The interaction of 2-(1H-Indol-3-yl)-benzothiazole and its derivatives with specific receptors is a key aspect of their biological activity. These interactions can lead to the modulation of receptor function, influencing downstream signaling cascades.

Dopamine (B1211576) D2 Receptor Allosteric Modulation

Allosteric modulators of G protein-coupled receptors (GPCRs), such as the dopamine D2 receptor, are of significant interest in medicinal chemistry. These modulators bind to a site distinct from the orthosteric site, offering advantages like increased selectivity and a reduced risk of overdose. nih.gov Allosteric modulators for the dopamine D2 receptor are being explored as potential treatments for neurological and psychiatric conditions like schizophrenia and Parkinson's disease. nih.govnih.gov

One study identified a benzothiazole derivative as a positive allosteric modulator (PAM) of the D2 receptor. In its racemic form, this compound potentiates the effects of dopamine. Interestingly, the stereochemistry of the molecule plays a crucial role in its activity; the (R)-enantiomer enhances dopamine's effects, while the (S)-enantiomer diminishes the effects of both the PAM and dopamine. nih.gov The binding of these modulators is influenced by sodium ions, which are known to allosterically modulate the binding of orthosteric ligands to many class A GPCRs, including the D2 receptor. uky.edu

Aryl Hydrocarbon Receptor (AhR) Ligand Interactions

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating responses to various environmental chemicals. mdpi.com Upon ligand binding, the AhR translocates to the nucleus, forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences to regulate gene expression. mdpi.com

Benzothiazoles have been identified as a class of AhR agonists. nih.gov Studies have shown that extracts from tires, which contain various benzothiazole derivatives, can stimulate AhR-dependent gene expression. nih.govscispace.com Specifically, compounds like 2-methylthiobenzothiazole and 2-mercaptobenzothiazole (B37678) have been identified as AhR agonists. nih.gov Research has demonstrated that a range of structurally diverse benzothiazoles can directly stimulate AhR DNA binding and transiently activate the AhR signaling pathway. nih.gov Indole compounds, in general, have been shown to activate AhR. nih.govncl.ac.uk

Cellular Pathway Perturbations (excluding clinical outcomes)

The interaction of this compound and related compounds with cellular targets leads to significant perturbations in various cellular pathways, including those involved in apoptosis, proliferation, and biofilm formation.

Induction of Apoptotic Pathways in Cellular Models

Several studies have highlighted the ability of benzothiazole derivatives to induce apoptosis, or programmed cell death, in cancer cell lines. One novel benzothiazole derivative, YLT322, was found to induce apoptosis in a variety of human cancer cells, including HepG2 cells, in a manner dependent on both dose and time. nih.gov The mechanism of action for YLT322 involves the mitochondrial apoptosis pathway. nih.gov

Another study on a different novel benzothiazole derivative (BTD) in colorectal cancer cells also demonstrated the induction of apoptosis through the mitochondrial intrinsic pathway. nih.gov This was associated with an increase in the generation of reactive oxygen species (ROS) and a loss of the mitochondrial transmembrane potential. nih.gov Furthermore, certain benzothiazole-pyrrole conjugates have been shown to be effective in causing apoptosis in MCF-7 breast cancer cells, with evidence pointing to the upregulation of caspase-9, a key initiator caspase in the apoptotic cascade. nih.gov

Modulation of Cellular Proliferation

Benzothiazole derivatives have been shown to exert significant effects on cellular proliferation, primarily in the context of cancer cells. A variety of these compounds have demonstrated potent antiproliferative activity against different cancer cell lines. mdpi.com For instance, a series of benzothiazole-pyrrole based conjugates exhibited significant cytotoxic effects in the MCF-7 breast cancer cell line. nih.gov

The mechanism behind this modulation of proliferation often involves cell cycle arrest. Flow cytometry analysis revealed that treatment with these conjugates led to an increase in the percentage of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G1 phase, indicating a G2/M arrest. nih.gov One particular conjugate also demonstrated the ability to down-regulate the expression of oncogenic proteins such as Ras and its downstream effectors MEK1, ERK1/2, p38 MAPK, and VEGF, which are all critical for cell proliferation and survival. nih.gov

Table 1: Effects of Benzothiazole Derivatives on Cellular Proliferation

| Compound/Derivative | Cell Line | Effect on Proliferation | Mechanism of Action |

|---|---|---|---|

| Benzothiazole-pyrrole conjugates | MCF-7 | Significant cytotoxic effect | G2/M cell cycle arrest; Down-regulation of Ras/MEK/ERK pathway |

| Phenylacetamide derivatives with benzothiazole nucleus | Pancreatic and paraganglioma cancer cells | Marked reduction in cell viability | Not specified |

| Novel benzothiazole derivative (BTD) | Colorectal cancer cells | Suppression of cell proliferation | Induction of apoptosis via ROS-mitochondria-mediated pathway |

Influence on Biofilm Formation Processes

Biofilm formation is a critical process for many bacteria, contributing to their persistence and resistance to antimicrobial agents. The indole nucleus, a key component of this compound, is known to play a role in regulating biofilm formation in various bacterial species. nih.gov

While indole itself can have variable effects, either inhibiting or enhancing biofilm formation depending on the bacterial species and environmental conditions, derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole have been studied for their antimicrobial and antibiofilm activities. nih.govnih.gov Certain substituted indolylbenzo[d]imidazoles have demonstrated high activity against staphylococci, with some exhibiting excellent antibiofilm activity by both inhibiting biofilm formation and killing cells within mature biofilms. nih.gov However, it is noteworthy that sublethal concentrations of one derivative, 5-bromo-2-(5-bromo-1H-indol-3-yl)-1H-benzo[d]imidazole, were found to stimulate staphylococcal biofilm formation, possibly as a stress response. nih.gov

Structure Activity Relationship Sar and Structure Functional Selectivity Relationship Sfsr Analyses

Correlating Structural Modifications with Modulatory Effects on Enzymes

The 2-(1H-indol-3-yl)-benzothiazole scaffold and its analogs have been shown to interact with and modulate the activity of various enzymes, a property that is highly dependent on their structural features.

Research into benzothiazole-phenyl analogs has identified them as potential dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes implicated in pain and inflammation. nih.gov SAR studies revealed that the presence of trifluoromethyl groups on the aromatic rings is well-tolerated by these enzymes. nih.gov Specifically, the introduction of these electron-withdrawing groups at the ortho and para positions of the phenyl ring connected to the benzothiazole (B30560) core did not negatively impact the inhibitory activity. nih.gov

In the context of Alzheimer's disease, derivatives of benzothiazole have been investigated as multi-target-directed ligands, with a focus on their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.com For instance, certain benzothiazole derivatives connected to piperidine, pyrrolidine, or azepane rings via an alkoxy linker have shown inhibitory activity in the micromolar range against BuChE. tandfonline.com One of the most potent compounds identified was an azepane-linked benzothiazole derivative. tandfonline.com The nature of the amine and the length of the spacer connecting the benzothiazole core to the basic head were found to be critical for activity. tandfonline.com

Furthermore, isosteric replacement of the benzothiazole core with a benzimidazole (B57391) has led to the development of potent antimicrobial agents. Derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole have demonstrated significant activity against various bacterial and fungal strains. nih.gov These compounds are believed to exert their effect by inhibiting essential enzymes like pyruvate (B1213749) kinase and binding to the (p)ppGpp synthetase/hydrolase RelSeq. nih.gov The substitution pattern on both the indole (B1671886) and benzimidazole rings plays a crucial role in determining the antimicrobial potency and spectrum. nih.gov For example, indolylbenzo[d]imidazoles with specific substitutions showed high activity against staphylococci, while others were more effective against M. smegmatis and C. albicans. nih.gov

Table 1: Enzyme Modulatory Effects of this compound Analogs

| Compound Class | Target Enzyme(s) | Key Structural Features for Activity | Observed Effect |

|---|---|---|---|

| Benzothiazole-phenyl analogs | sEH, FAAH | Trifluoromethyl groups on the aromatic rings | Dual inhibition nih.gov |

| Benzothiazole-alkoxy-amine derivatives | AChE, BuChE | Azepane-linked benzothiazole | Micromolar inhibition of BuChE tandfonline.com |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | Pyruvate kinase, RelSeq | Specific substitutions on indole and benzimidazole rings | Antimicrobial activity nih.gov |

Impact of Substitution Patterns on Receptor Affinity and Selectivity

The affinity and selectivity of this compound derivatives for various receptors are profoundly influenced by the nature and position of substituents on the core scaffold.

Studies on benzothiazole derivatives as potential ligands for the histamine (B1213489) H3 receptor (H3R) have provided valuable SAR insights. tandfonline.comnih.gov The affinity for H3R was determined using radioligand displacement assays. tandfonline.com These studies demonstrated that employing a benzothiazole ring as the central core, varying the amine basic head (including alicyclic amines and cycloalkyl amines), and adjusting the length of the spacer connecting the core to the amine are key strategies for modulating receptor affinity. tandfonline.com Several of these derivatives achieved nanomolar Ki values, with an azepane-linked benzothiazole derivative showing a particularly high affinity. tandfonline.com The goal of these modifications is often to achieve dual activity, for example, by combining H3R antagonism with cholinesterase inhibition for potential Alzheimer's disease therapy. nih.gov

In a different therapeutic area, N-(indol-3-ylglyoxylyl)amine derivatives have been synthesized and evaluated for their affinity to the benzodiazepine (B76468) receptor (BzR). nih.gov The ability of these compounds to displace [3H]flunitrazepam binding revealed that the nature of the amino acid moiety and substituents on the indole ring are critical for receptor interaction. nih.gov Specifically, derivatives with a tryptamine, tyramine, or dopamine (B1211576) moiety linked to the indole nucleus via an oxalyl bridge were found to act as inverse agonists at the BzR. nih.gov Conversely, certain phenylethylamine derivatives exhibited high affinity and acted as partial agonists. nih.gov A significant finding was that 1-methyl substitution on the indole ring resulted in a dramatic loss of binding affinity for the BzR. nih.gov Furthermore, the lipophilicity and electronic properties of the substituents on the indole ring, such as chloro, bromo, or nitro groups at the 5-position, were shown to be major determinants of receptor affinity. nih.govjohnshopkins.edu

Table 2: Receptor Affinity of this compound Analogs

| Compound Series | Target Receptor | Key Substitutions for High Affinity | Receptor Effect |

|---|---|---|---|

| Benzothiazole-alkoxy-amine derivatives | Histamine H3 Receptor | Azepane-linked basic head | Antagonism tandfonline.com |

| N-(indol-3-ylglyoxylyl)amine derivatives | Benzodiazepine Receptor | Tryptamine, tyramine, or dopamine moieties | Inverse Agonism nih.gov |

| N-(indol-3-ylglyoxylyl)amine derivatives | Benzodiazepine Receptor | Phenylethylamine moieties | Partial Agonism nih.gov |

| 5-substituted-N-(indol-3-ylglyoxylyl)amino acid esters | Benzodiazepine Receptor | 5-chloro, 5-bromo, or 5-nitro groups | High affinity nih.gov |

| 1-methyl-N-(indol-3-ylglyoxylyl)amine derivatives | Benzodiazepine Receptor | Methyl group at the 1-position of indole | Very low affinity nih.gov |

Insights from Scaffold Hopping and Isosteric Replacements

Scaffold hopping and isosteric replacements are powerful strategies in medicinal chemistry to explore new chemical space, optimize properties, and circumvent patent limitations while retaining desired biological activity. scispace.com

A notable example of scaffold hopping involves the transition from an indole to an indazole core in the development of dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org Starting from an indole-based compound with selectivity for MCL-1, the replacement of the indole with an N2-substituted indazole-3-carboxylic acid framework led to compounds with improved dual inhibitory activity against both MCL-1 and BCL-2. rsc.org This strategic modification of the core scaffold allowed for the modulation of selectivity and potency.

Isosteric replacement has also been a key strategy in modifying the this compound structure. The replacement of the benzothiazole moiety with a benzimidazole, as mentioned earlier, resulted in a class of potent antimicrobial agents. nih.gov This change from a sulfur-containing thiazole (B1198619) ring to a nitrogen-containing imidazole (B134444) ring within the fused system demonstrates how a subtle isosteric change can lead to a profound shift in biological activity. Another study explored the bioisosteric replacement of a nitrogen atom in a 5-(1H-indol-3-yl)-benzotriazole with oxygen, sulfur, or selenium. nih.gov This was done to investigate the potential of these new derivatives as inhibitors for the protein hTDO2, a cancer therapeutic target, and to study the formation of chalcogen bonds. nih.gov

The concept of bioisosterism extends to replacing larger fragments of a molecule. In the development of dual sEH/FAAH inhibitors, the replacement of a hydrogen atom with a fluorine atom was explored. nih.gov This isosteric replacement was found to significantly improve the metabolic stability of the compounds in liver microsomes without negatively affecting their inhibitory activity. nih.gov This highlights how isosteric modifications can be used to fine-tune the pharmacokinetic properties of a lead compound.

Table 3: Examples of Scaffold Hopping and Isosteric Replacements

| Original Scaffold/Fragment | Replacement Scaffold/Fragment | Resulting Compound Class | Impact on Activity/Properties |

|---|---|---|---|

| Indole | Indazole | Dual MCL-1/BCL-2 inhibitors | Improved dual inhibitory profile rsc.org |

| Benzothiazole | Benzimidazole | 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | Potent antimicrobial agents nih.gov |

| Nitrogen in benzotriazole | Oxygen, Sulfur, Selenium | 5-(1H-indol-3-yl)-benzoxazole/benzothiazole/benzoselenazole | Potential hTDO2 inhibitors, altered chalcogen bonding nih.gov |

| Hydrogen atom | Fluorine atom | Fluorinated benzothiazole-phenyl analogs | Improved metabolic stability nih.gov |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the interactions between a ligand, such as 2-(1H-indol-3-yl)-benzothiazole, and a biological target, typically a protein or enzyme. These studies are crucial in elucidating the mechanism of action and in the rational design of more potent and selective inhibitors.

Studies on various derivatives of indole-benzothiazole have demonstrated their potential to interact with a range of biological targets implicated in different diseases. For instance, benzothiazole (B30560) derivatives have been investigated as antimicrobial agents by targeting enzymes like dihydropteroate (B1496061) synthase (DHPS). mdpi.com Docking studies of potent compounds have revealed key interactions within the active site of the DHPS enzyme. mdpi.com Similarly, other research has focused on the anticancer potential of this scaffold by targeting receptors like the Epidermal Growth Factor Receptor (EGFR) and protein kinases such as p56lck. biointerfaceresearch.comnih.gov

In a study involving benzothiazole-thiazole hybrids as p56lck inhibitors, molecular docking was used to understand the binding patterns within the ATP binding site of the kinase. nih.gov The docking analysis helped in identifying crucial interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. nih.gov For example, docking of certain benzothiazole derivatives into the active site of E. coli dihydroorotase has been performed to explore their potential as antimicrobial agents. nih.gov

Furthermore, in the context of Alzheimer's disease, benzothiazole derivatives have been studied as inhibitors of β-secretase 1 (BACE-1). ijpbs.com Molecular docking has been instrumental in identifying the binding modes of these compounds within the catalytic site of BACE-1, highlighting specific interactions with key amino acid residues. ijpbs.com

The following table summarizes the findings from molecular docking studies on various indole-benzothiazole derivatives against different biological targets.

| Target Protein | Derivative Type | Key Interacting Residues | Potential Application |

| Dihydropteroate synthase (DHPS) | Benzothiazole-pyrazolone | Lys220 | Antimicrobial |

| p56lck kinase | Benzothiazole-thiazole hybrid | Not specified | Anticancer |

| Dihydroorotase | Benzothiazole derivative | Not specified | Antimicrobial |

| BACE-1 | Thiazoloquinazolinedione | Not specified | Anti-Alzheimer's |

| EGFR Tyrosine Kinase | Thiazolylhydrazonothiazole with indole (B1671886) | Not specified | Anticancer |

Molecular Dynamics Simulations for Binding Conformation and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound and its derivatives, MD simulations provide valuable information about the stability of the ligand-protein complex, conformational changes, and the dynamics of the binding pocket.

MD simulations often follow molecular docking to validate the docking poses and to get a more dynamic picture of the interactions. A typical MD simulation of a ligand-protein complex is run for a duration of nanoseconds to observe the behavior of the complex in a simulated physiological environment. nih.gov Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over time.

For example, MD simulations have been performed on benzothiazole derivatives complexed with the SARS-CoV-2 main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov These simulations, running for 100 nanoseconds, helped in assessing the stability of the protein-ligand complexes. nih.gov The analysis of RMSD trajectories indicated that the complexes reached equilibrium and remained stable throughout the simulation. nih.gov

In another study, MD simulations were used to investigate the stability of indole-benzothiazole-1,2,3-triazole hybrids within the binding pockets of antibacterial and antifungal targets. researchgate.net The simulations, conducted at 300 K, provided insights into the stability of the formed complexes. researchgate.net Similarly, MD simulations have been employed to study the binding of benzothiazole derivatives to the p56lck kinase, confirming the stability of the predicted binding modes from docking studies. biointerfaceresearch.comnih.gov

The following table outlines the application of MD simulations in studying benzothiazole derivatives.

| System Studied | Simulation Time | Key Findings |

| Benzimidazole (B57391) and Benzothiazole derivatives with SARS-CoV-2 Mpro and ACE2 | 100 ns | The ligand-protein complexes were stable throughout the simulation. |

| Benzothiazole-thiazole hybrids with p56lck | Not specified | Confirmed the stability of the docked conformation. |

| Indole-benzothiazole-1,2,3-triazole hybrids with antibacterial/antifungal targets | Not specified | Assessed the stability of the ligand-target complexes. |

| Benzothiazole and Benzo researchgate.netnih.govoxazin-3(4H)-one derivatives with Acetylcholinesterase | Not specified | Indicated structural stability of the compounds in the active site. nih.gov |

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These calculations provide a fundamental understanding of the molecule's behavior at the atomic level.

DFT calculations are used to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. scirp.orgscirp.org A smaller energy gap suggests that the molecule is more reactive. nbu.edu.sa

For benzothiazole derivatives, DFT studies have been conducted to understand the effect of different substituents on their electronic properties. nbu.edu.sa These studies have shown that the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO-LUMO gap and, consequently, the reactivity of the molecule. scirp.orgscirp.orgnbu.edu.sa

Theoretical vibrational frequencies can also be calculated using DFT and compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. ukm.my Furthermore, DFT can be used to predict other properties such as dipole moments, polarizability, and hyperpolarizability, which are important for understanding the molecule's interactions and potential applications in materials science. researchgate.net

The table below presents representative data from DFT calculations on benzothiazole derivatives.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-vinyl-1,3-benzothiazole | Not specified | Not specified | 4.70 |

| 1,3-benzothiazole-2-carboxaldehyde | Not specified | Not specified | 3.95 |

| 2-hydroxybenzothiazole | Not specified | Not specified | 0.2058 |

| 2-SCH3_BTH | Not specified | Not specified | 0.1841 |

Ligand Efficiency Indices and Pharmacokinetic Property Predictions (in silico)

In silico methods are extensively used in modern drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in the early identification of compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.

For this compound and its analogs, various in silico tools can be used to predict their drug-likeness based on criteria such as Lipinski's rule of five. nih.govnih.gov This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight of less than 500, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Studies on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives have shown that these compounds generally comply with Lipinski's rule of five, indicating good drug-likeness. nih.govnih.gov In silico ADME predictions for these compounds also showed good absorption percentages. nih.gov For instance, some derivatives were predicted to have an absorption percentage of over 70%, with one compound reaching as high as 86.77%. nih.gov

Furthermore, in silico predictions can estimate other important pharmacokinetic parameters such as blood-brain barrier penetration, which is crucial for drugs targeting the central nervous system. ijpbs.com For example, some benzothiazole derivatives have been predicted to have favorable blood-brain barrier penetration, making them promising candidates for the treatment of Alzheimer's disease. ijpbs.com

The following table provides a summary of in silico predicted pharmacokinetic properties for some benzothiazole derivatives.

| Derivative Type | Lipinski's Rule of Five | Predicted Absorption (%) | Other Predicted Properties |

| 2-hydroxy benzothiazole-1,3,4-oxadiazole | Compliant | >70% | Good bioavailability and intestinal absorption. nih.govnih.gov |

| Indole derivative | Favorable | Not specified | Good oral bioavailability and drug-like properties. researchgate.net |

| Benzothiazole fused with 1,3,4-oxadiazole | Log P < 5 for most | Good membrane permeability | Some derivatives predicted to be non-mutagenic and non-cytotoxic. veterinaria.org |

| 1,5-Benzothiazepine derivatives | Satisfactory | Not specified | Oral drug-like behavior. researchgate.net |

Advanced Applications in Chemical Biology and Research Tools

Development as Fluorescent Probes

Fluorescent probes are indispensable tools in chemical biology, enabling the visualization and detection of specific analytes within complex biological systems. The inherent fluorescence of the 2-(1H-Indol-3-yl)-benzothiazole scaffold has prompted investigations into its potential as a core structure for designing such probes.

While the broader class of benzothiazole (B30560) derivatives has been extensively explored for the detection of various metal ions, specific research on the application of this compound for sensing ions like mercury (Hg²⁺) and copper (Cu²⁺) is an emerging area. The nitrogen and sulfur atoms within the benzothiazole ring, along with the indole (B1671886) nitrogen, can act as potential coordination sites for metal ions. This interaction can lead to a modulation of the compound's fluorescent properties, forming the basis for a sensing mechanism. For instance, some benzothiazole-based probes exhibit a "turn-on" or "turn-off" fluorescent response upon binding to specific metal ions. acs.org

Similarly, the detection of biologically important thiols like homocysteine is a significant area of research. Fluorescent probes for homocysteine often rely on specific chemical reactions, such as Michael addition or cyclization reactions, that lead to a change in the fluorophore's environment and, consequently, its emission characteristics. While specific studies detailing the use of this compound for homocysteine detection are not widely documented, its structural motifs suggest that it could be chemically modified to incorporate reactive sites for such purposes.

Ratiometric fluorescent probes offer a significant advantage over intensity-based probes by providing a built-in self-calibration, which minimizes the influence of external factors. This is achieved by monitoring the ratio of fluorescence intensities at two different wavelengths. For benzothiazole-based fluorophores, ratiometric sensing can be achieved through various mechanisms, including Excited-State Intramolecular Proton Transfer (ESIPT), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

In the context of this compound, the potential for ESIPT exists if a hydroxyl group is strategically placed on the molecule, allowing for proton transfer in the excited state and resulting in a dual emission. The ICT character can also be modulated by the interaction with an analyte, leading to a shift in the emission spectrum. While the specific ratiometric sensing mechanisms for the parent compound this compound are not extensively detailed in the literature, the development of its derivatives has shown promise in this area. For example, some benzothiazole derivatives have been designed to exhibit ratiometric responses to ions like Zn²⁺ and changes in pH. acs.orgnih.gov

The ability of fluorescent probes to function within living cells is crucial for their practical application in chemical biology. Key properties for a successful bioimaging probe include cell permeability, low cytotoxicity, and specific localization to the target of interest. Benzothiazole derivatives have been successfully employed for bioimaging applications, including the staining of specific organelles and the detection of analytes within cellular environments. nih.gov

For this compound, its relatively planar structure and lipophilic character suggest that it may possess good cell membrane permeability. However, specific studies demonstrating its application in cellular bioimaging are limited. The development of derivatives of this compound could lead to probes with enhanced biocompatibility and targeting capabilities for specific cellular compartments or processes.

Use as Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules that can be used to perturb and study biological pathways. The indole and benzothiazole moieties are present in many biologically active compounds, suggesting that this compound could serve as a scaffold for the development of such probes. For instance, derivatives of this compound could be designed to interact with specific enzymes or receptors, thereby modulating their activity and helping to elucidate their role in cellular signaling or metabolic pathways. The synthesis of various substituted 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, a structurally similar class of compounds, has been explored for their antibacterial and antibiofilm activities, indicating the potential of such scaffolds in targeting biological processes. nih.gov

Role in the Development of New Research Reagents

The unique chemical structure of this compound makes it a valuable building block for the synthesis of more complex molecules and new research reagents. Its reactive sites, including the indole nitrogen and positions on both the indole and benzothiazole rings, can be functionalized to introduce a variety of chemical groups. This allows for the creation of a library of derivatives with diverse properties and potential applications. For example, it can be used as a starting material for the synthesis of ligands for metal complexes, materials with interesting photophysical properties, or as a fragment in the design of new bioactive compounds. The synthesis of naphthalimide-benzothiazole conjugates linked by an indole ring has been reported, demonstrating the utility of this core structure in creating compounds with potential anticancer activity. rsc.org

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of 2-(1H-indol-3-yl)-benzothiazole and its analogues is increasingly focused on efficiency, sustainability, and the generation of diverse molecular libraries. Researchers are moving beyond traditional multi-step processes to explore novel catalytic and environmentally friendly methods.

One promising direction is the adoption of "green chemistry" principles. An efficient and practical one-step method for synthesizing related benzothiazole (B30560) structures has been developed using water as a solvent and avoiding the need for metal or ligand catalysts. rsc.org This approach, which involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD), offers high yields and short reaction times, representing a significant step towards sustainable production. rsc.org

Catalysis is another key area of exploration. Copper-catalyzed reactions, for instance, have proven effective in constructing complex indole-tethered scaffolds. rsc.org A method using copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) as a catalyst for the cycloaddition of indole-3-acrylate with various reagents has been developed to create distinct benzofuran (B130515) and carbazole (B46965) structures linked to an indole (B1671886) core. rsc.org Such catalytic strategies provide selective and versatile pathways to novel derivatives under mild conditions.

Furthermore, innovative one-pot syntheses are being developed to streamline the production of complex derivatives. For example, the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues has been achieved through a straightforward condensation of anthranilamides with aldehydes. nih.gov Researchers are also exploring reactions like the nitrosoarene-alkyne cycloaddition, which allows for the creation of highly functionalized N-hydroxyindoles that can serve as versatile precursors for further derivatization. mdpi.com These advanced synthetic methods are crucial for efficiently producing a broad range of compounds for biological screening.

Identification of New Molecular Targets and Signaling Pathways

While initial studies have highlighted the anticancer potential of this compound, identifying the precise molecular targets and the signaling pathways it modulates is a critical frontier for future research. Current evidence suggests the compound and its derivatives can interact with a variety of biological targets, opening up new therapeutic possibilities.

In cancer research, derivatives of this scaffold have been shown to induce cell death through mitochondrial-mediated apoptosis in liver and prostate cancer cells. cymitquimica.com This points to mitochondria as a key organelle in its mechanism of action. Beyond this, recent studies have uncovered more specific targets. A novel indole derivative was found to suppress the Hedgehog (Hh) signaling pathway, a critical pathway in several malignancies, by inhibiting the Smoothened (SMO) protein. nih.gov Notably, this compound was effective against a drug-resistant SMO mutant, suggesting a potential to overcome clinical resistance. nih.gov Other indole-based compounds have been identified as inhibitors of the androgen receptor (AR) binding function 3 (BF3), offering a new approach to treating castration-resistant prostate cancer. nih.gov

The therapeutic potential extends beyond oncology. For infectious diseases, derivatives have been designed as antibacterial agents that target the dihydropteroate (B1496061) synthase (DHPS) enzyme. mdpi.com Molecular docking studies have also implicated RSH proteins, which are crucial for bacterial survival, as potential targets for indolylquinazolinone analogues. nih.gov In the context of neurodegenerative disorders like Alzheimer's disease, benzothiazole derivatives have been developed as multi-target ligands that interact with the histamine (B1213489) H₃ receptor (H₃R), as well as enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). tandfonline.com

| Derivative Class | Potential Molecular Target(s) | Associated Disease/Condition |

| This compound (DBTZ) | Mitochondria | Prostate & Liver Cancer |

| Indole-based SMO inhibitor | Smoothened (SMO) protein (Hedgehog pathway) | Hedgehog-dependent Cancers |

| 1H-Indole-2-carboxamides | Androgen Receptor (AR) Binding Function 3 (BF3) | Prostate Cancer |

| Benzothiazole-pyrazolones | Dihydropteroate Synthase (DHPS) | Bacterial Infections |

| Indolylquinazolinones | RSH (RelA/SpoT homolog) proteins | Bacterial Infections |

| Benzothiazole-alkoxyamines | Histamine H₃ receptor, AChE, BuChE, MAO-B | Alzheimer's Disease |

Integration with Advanced Screening Technologies

The discovery and optimization of new drugs based on the this compound scaffold are being accelerated by the integration of advanced screening technologies. These methods allow for the rapid evaluation of large numbers of compounds and provide deep insights into their mechanisms of action at a molecular level.

Molecular docking has become an indispensable tool in this field. It is widely used to predict the binding affinity and orientation of newly synthesized compounds to their protein targets. For instance, docking studies were crucial in evaluating how benzothiazole derivatives bind to the DHPS enzyme mdpi.com and how indolylquinazolinones interact with bacterial RSH proteins. nih.gov This computational approach helps prioritize which compounds to synthesize and test in the lab, saving significant time and resources.

High-throughput screening (HTS) and the screening of small molecule libraries are also pivotal. The discovery of 1H-indole-2-carboxamides as inhibitors of the androgen receptor's BF3 site emerged from screening a dedicated library of these compounds. nih.gov This highlights the power of screening diverse chemical collections to identify novel biological activities.

For specific targets, specialized assays are employed. In the development of ligands for the histamine H₃ receptor, a radioligand displacement assay was used to determine the binding affinity of new benzothiazole derivatives with high precision. tandfonline.com As research progresses, the use of even more sophisticated techniques like cell-based phenotypic screening, DNA-encoded libraries, and fragment-based screening will likely uncover new activities and applications for this versatile chemical scaffold.

Design of Multi-Target Ligands and Complex Chemical Architectures

Addressing complex, multifactorial diseases like cancer and Alzheimer's often requires therapies that can modulate multiple biological targets simultaneously. The this compound scaffold is an excellent starting point for designing such multi-target-directed ligands (MTDLs) and other complex chemical architectures.

A prominent example is the development of benzothiazole derivatives for Alzheimer's disease. Researchers have successfully created single molecules that act as potent ligands for the histamine H₃ receptor while also inhibiting key enzymes like cholinesterases (AChE, BuChE) and monoamine oxidase B (MAO-B). tandfonline.com One such compound, a pyrrolidinyl-pentoxy-benzothiazole derivative, emerged as a promising MTDL with activity at all four targets. tandfonline.com This approach represents a significant shift from the "one-target, one-molecule" paradigm.

Another strategy involves creating complex conjugates to enhance efficacy and selectivity. Scientists have synthesized metal-salen complexes conjugated with benzothiazole aniline (B41778) (BTA) to create non-platinum chemotherapeutic agents with synergistic cytotoxic activity. nih.gov Similarly, researchers have designed conjugates of benzo[cd]indol-2(1H)-one (a related indole structure) with polyamines. nih.gov These complex molecules are designed to specifically target lysosomes within cancer cells, demonstrating a sophisticated approach to achieving selective drug delivery and action. nih.gov The creation of luminescent zinc(II) complexes with fluorinated benzothiazole-derived ligands further illustrates the potential for building complex, functional materials from this core structure. nih.gov These emerging strategies underscore a trend towards creating highly engineered molecules with precisely tailored functions, from multi-target activity to targeted intracellular delivery.

Q & A

What synthetic strategies are most effective for preparing 2-(1H-Indol-3-yl)-benzothiazole derivatives?

Answer:

Common methods include:

- One-pot, two-step synthesis using indole precursors and benzothiazole intermediates under reflux conditions, achieving yields up to 87% (e.g., with allyl or benzyl substituents) .

- Suzuki cross-coupling for fluorophore derivatives, utilizing 2-(4-bromophenyl)benzothiazole and arylboronic acids in methanol, yielding compounds with distinct fluorescence properties .

- Condensation reactions with hydrazinobenzothiazole, where solvent choice (e.g., ionic liquids) and substituent effects (e.g., electron-withdrawing groups) influence reaction efficiency .

Key Considerations: Optimize catalysts (e.g., Pd for Suzuki reactions) and reaction times to minimize side products.

How do substituents on the indole or benzothiazole rings affect fluorescence properties?

Answer:

- Electron-donating groups (e.g., methoxy) on the benzothiazole ring enhance fluorescence intensity by extending conjugation, while bulky substituents (e.g., bromine) may quench emission due to steric hindrance .

- Substitution at the indole N-position (e.g., benzyl or allyl groups) alters photophysical behavior by modifying electron density, as shown in DFT calculations .

Methodology: Measure fluorescence spectra at concentrations of 10⁻⁴–10⁻⁵ M in methanol, using excitation wavelengths around 330 nm .

What spectroscopic techniques are critical for structural validation?

Answer:

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and heterocyclic carbons (e.g., benzothiazole C-2 at ~165 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

- IR : Identify N–H stretches (~3400 cm⁻¹) and C=N/C–S vibrations in benzothiazole (~1600 cm⁻¹) .

Advanced Tip: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex derivatives .

How can DFT calculations guide the design of this compound derivatives?

Answer:

- Geometry optimization : B3LYP/6-31G* calculations predict stable conformations and verify experimental NMR shifts .

- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to correlate electronic structure with fluorescence or bioactivity .

Case Study: DFT-predicted dipole moments align with solvatochromic shifts in emission spectra .

What experimental factors explain yield discrepancies in reported syntheses?

Answer:

- Catalyst purity : Trace impurities in Pd catalysts reduce Suzuki coupling efficiency (yields drop from 85% to ~60%) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve condensation reactions but may increase byproducts in acidic conditions .

- Temperature control : Overheating (>100°C) degrades thermally sensitive intermediates, lowering yields .

Troubleshooting: Use TLC to monitor reaction progress and optimize quenching steps.

How can structure-activity relationships (SAR) be explored for antimicrobial applications?

Answer:

- Substituent screening : Introduce semicarbazone or thiosemicarbazone moieties at the benzothiazole C-2 position to enhance bacterial membrane penetration .

- Bioassay design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing MIC values with control compounds .

Key Finding : Electron-deficient aryl groups improve activity against drug-resistant strains .

What are the challenges in analyzing tautomeric mixtures of derivatives?

Answer:

- Dynamic NMR : Resolve tautomers (e.g., 3a/3a’ in ) by variable-temperature experiments in DMSO-d₆ .

- X-ray crystallography : Determine dominant tautomers in solid state, as seen in benzothiazole-pyrazole hybrids .

Note: Solvent polarity can shift tautomeric equilibria, complicating spectral interpretation .

How do reaction media (e.g., ionic liquids) influence synthetic pathways?

Answer:

- Ionic liquids (ILs) : Enhance reaction rates via stabilization of charged intermediates in hydrazone formations .

- Solvent-free conditions : Reduce side reactions in microwave-assisted syntheses but require precise temperature control .

Example: ILs like [BMIM][BF₄] improve yields by 15–20% in cyclocondensation reactions .

What role do π–π interactions play in crystal packing and stability?

Answer:

- X-ray studies : Reveal stacking between benzothiazole and indole rings (centroid distances ~3.7 Å), stabilizing the lattice .

- C–H···π bonds : Contribute to supramolecular assembly, as observed in polymorphic forms .

Implications: Crystal packing affects solubility and bioavailability in drug design .

How can conflicting spectral data between studies be resolved?

Answer:

- Standardized protocols : Use identical solvent systems (e.g., DMSO-d₆ for NMR) and calibration standards .

- Computational validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

Case Study: Discrepancies in melting points (>320°C vs. 303°C) arise from polymorphic variations or impurity levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.